2,4,6-Trichloropyridin-3-amine

CAS No.: 91872-08-1

Cat. No.: VC3800879

Molecular Formula: C5H3Cl3N2

Molecular Weight: 197.45 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 91872-08-1 |

|---|---|

| Molecular Formula | C5H3Cl3N2 |

| Molecular Weight | 197.45 g/mol |

| IUPAC Name | 2,4,6-trichloropyridin-3-amine |

| Standard InChI | InChI=1S/C5H3Cl3N2/c6-2-1-3(7)10-5(8)4(2)9/h1H,9H2 |

| Standard InChI Key | DUJCPIVNSCGBIH-UHFFFAOYSA-N |

| SMILES | C1=C(C(=C(N=C1Cl)Cl)N)Cl |

| Canonical SMILES | C1=C(C(=C(N=C1Cl)Cl)N)Cl |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

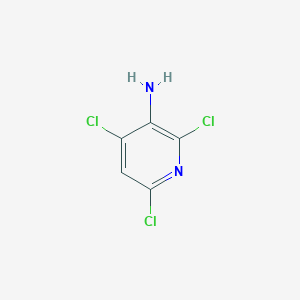

The compound’s structure consists of a pyridine ring—a six-membered aromatic ring with one nitrogen atom—modified by three chlorine atoms at the 2-, 4-, and 6-positions and an amine (-NH) group at the 3-position (Figure 1) . This substitution pattern creates significant steric and electronic effects, influencing its reactivity in nucleophilic and electrophilic reactions. The chlorine atoms, being electron-withdrawing groups, deactivate the ring toward electrophilic substitution while directing incoming nucleophiles to specific positions .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 197.45 g/mol | |

| Density | ||

| Melting Point | ||

| Boiling Point |

Spectroscopic Data

While direct spectroscopic data (e.g., NMR, IR) for 2,4,6-trichloropyridin-3-amine is limited in the provided sources, analogous chlorinated pyridines exhibit characteristic peaks. For example, in , the amine proton typically resonates at , while aromatic protons in chlorinated pyridines appear downfield due to electron withdrawal . The presence of three chlorine atoms would further deshield adjacent protons, leading to distinct splitting patterns.

Synthesis and Industrial Production

Patent-Based Synthesis Routes

A primary method for synthesizing 2,4,6-trichloropyridin-3-amine involves a two-step process starting from 2,6-dichloropyridine (Figure 2) :

-

Oxidation and Nitration:

-

Chlorination:

Table 2: Optimized Reaction Conditions

Alternative Approaches

Physicochemical Properties and Stability

Solubility and Reactivity

2,4,6-Trichloropyridin-3-amine is sparingly soluble in water due to its hydrophobic chlorinated structure but dissolves in polar aprotic solvents like dichloromethane and dimethylformamide . The amine group enables participation in condensation and alkylation reactions, while the chlorine atoms facilitate nucleophilic aromatic substitution (SNAr) under basic conditions .

Thermal and Oxidative Stability

The compound decomposes at elevated temperatures (), releasing toxic gases such as hydrogen chloride () and nitrogen oxides () . Storage recommendations include maintaining temperatures between and in inert atmospheres to prevent hydrolysis or oxidative degradation .

Regulatory Compliance

The compound is classified under HS Code 2933399090, indicating its status as a heterocyclic chemical with nitrogen atoms . Proper disposal methods must adhere to local regulations for halogenated waste to mitigate ecological impact .

Comparative Analysis with Related Compounds

2,4,6-Trichloroaniline vs. 2,4,6-Trichloropyridin-3-amine

While both compounds feature three chlorine atoms, 2,4,6-trichloroaniline (CAS 634-93-5) contains a benzene ring with an amine group, whereas 2,4,6-trichloropyridin-3-amine’s pyridine ring introduces nitrogen-induced polarity differences . This structural distinction alters reactivity: the pyridine derivative undergoes SNAr more readily due to the electron-deficient aromatic system .

Table 4: Structural and Functional Comparisons

| Property | 2,4,6-Trichloropyridin-3-amine | 2,4,6-Trichloroaniline |

|---|---|---|

| Aromatic System | Pyridine | Benzene |

| Molecular Formula | ||

| Boiling Point | ||

| Key Reactivity | SNAr, Condensation | Electrophilic Substitution |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume